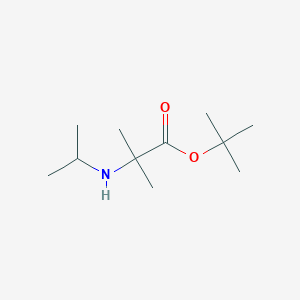

Tert-butyl 2-methyl-2-(propan-2-ylamino)propanoate

説明

特性

IUPAC Name |

tert-butyl 2-methyl-2-(propan-2-ylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-8(2)12-11(6,7)9(13)14-10(3,4)5/h8,12H,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYDMKVYFKATEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C)(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Tert-butyl N-isopropyl-alpha-methylalaninate: Synthesis, Properties, and Handling

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tert-butyl N-isopropyl-alpha-methylalaninate, a non-standard amino acid ester with potential applications in peptide synthesis and drug discovery. As this compound is not readily commercially available, this guide focuses on its synthesis from the precursor, Tert-butyl 2-amino-2-methylpropanoate hydrochloride. Detailed methodologies for N-isopropylation via reductive amination are presented, along with a thorough characterization of the starting material, safety protocols, and a discussion of the expected properties of the final product. This document is intended to serve as a valuable resource for researchers seeking to synthesize and utilize this and similar N-alkylated amino acid derivatives.

Introduction: The Significance of N-Alkylated Amino Acids

N-alkylated amino acids are a critical class of building blocks in medicinal chemistry and peptide science. The introduction of an alkyl group on the alpha-amino nitrogen can impart several desirable properties to a peptide, including increased metabolic stability, enhanced cell permeability, and the ability to modulate conformation and receptor binding affinity. Tert-butyl N-isopropyl-alpha-methylalaninate, with its sterically hindered N-isopropyl group and gem-dimethyl substitution on the alpha-carbon, represents a unique building block that can introduce significant conformational constraints in a peptide backbone. The tert-butyl ester provides a convenient protecting group that can be removed under acidic conditions.

While Tert-butyl N-isopropyl-alpha-methylalaninate is not a commonly cataloged compound, its synthesis is readily achievable from its primary amine precursor, Tert-butyl 2-amino-2-methylpropanoate. This guide provides a detailed protocol for its preparation, enabling researchers to access this valuable synthetic intermediate.

Characterization of the Starting Material: Tert-butyl 2-amino-2-methylpropanoate Hydrochloride

A thorough understanding of the starting material is paramount for a successful synthesis. Tert-butyl 2-amino-2-methylpropanoate is typically available as its hydrochloride salt, a more stable and crystalline form.

| Property | Value | References |

| CAS Number | 84758-81-6 | [1] |

| Molecular Formula | C₈H₁₈ClNO₂ | [1] |

| Molecular Weight | 195.69 g/mol | [1][2] |

| Appearance | White to light-yellow powder or crystals | |

| Melting Point | 155-156 °C | |

| Solubility | Soluble in water | [3] |

| Storage | Store at room temperature or under refrigeration, under an inert atmosphere. |

Synthetic Pathway: N-Isopropylation of Tert-butyl 2-amino-2-methylpropanoate

The target compound, Tert-butyl N-isopropyl-alpha-methylalaninate, can be synthesized through the N-isopropylation of Tert-butyl 2-amino-2-methylpropanoate. A common and effective method for this transformation is reductive amination .[4][5] This one-pot reaction involves the formation of an imine intermediate from the primary amine and a ketone (acetone in this case), followed by its immediate reduction to the secondary amine.[4]

The overall reaction is as follows:

Causality Behind Experimental Choices

The choice of reagents and conditions for reductive amination is critical for achieving a high yield and purity of the desired N-isopropyl-alpha-methylalaninate.

-

Neutralization of the Hydrochloride Salt: The starting material is a hydrochloride salt. The free amine must be liberated for it to react with acetone. This is typically achieved by adding a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the reaction mixture.

-

Choice of Reducing Agent: Several reducing agents can be employed for reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is a mild and selective reducing agent that is effective under weakly acidic conditions and is less sensitive to moisture compared to other borohydrides.[4] Sodium cyanoborohydride (NaBH₃CN) is another effective option.[4]

-

Solvent: A non-protic solvent that can dissolve the reactants and does not interfere with the reaction is required. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.

-

Reaction Conditions: The reaction is typically carried out at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Experimental Workflow Diagram

Caption: Synthetic workflow for Tert-butyl N-isopropyl-alpha-methylalaninate.

Detailed Step-by-Step Methodology

Materials:

-

Tert-butyl 2-amino-2-methylpropanoate hydrochloride

-

Acetone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Tert-butyl 2-amino-2-methylpropanoate hydrochloride (1.0 eq).

-

Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Add triethylamine (1.1 eq) to the solution and stir for 10-15 minutes at room temperature to liberate the free amine.

-

Add acetone (1.5-2.0 eq) to the reaction mixture.

-

Reductive Amination: Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions. The addition may be exothermic.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure Tert-butyl N-isopropyl-alpha-methylalaninate.

Expected Properties and Characterization of Tert-butyl N-isopropyl-alpha-methylalaninate

| Property | Expected Value/Characteristic |

| CAS Number | Not assigned (as of early 2026) |

| Molecular Formula | C₁₂H₂₅NO₂ |

| Molecular Weight | 215.34 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | Expected to be higher than related, less substituted amino esters. |

| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate, methanol). |

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., ester carbonyl, N-H bond).

Safety and Handling

As a Senior Application Scientist, ensuring the safety of all laboratory personnel is of utmost importance. The following safety precautions must be strictly adhered to during the synthesis and handling of Tert-butyl N-isopropyl-alpha-methylalaninate and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[6]

-

Handling of Reagents:

-

Tert-butyl 2-amino-2-methylpropanoate hydrochloride: May be harmful if swallowed or inhaled and can cause skin and eye irritation.

-

Sodium triacetoxyborohydride: Reacts with water to release flammable gases. It is also a skin and eye irritant. Handle in a dry, inert atmosphere.

-

Dichloromethane: A volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Triethylamine: A corrosive and flammable liquid with a strong odor. Handle with care to avoid inhalation and skin contact.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

First Aid Measures:

-

In case of skin contact: Immediately wash with soap and plenty of water.[7]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

-

If inhaled: Move the person into fresh air.[7]

-

If swallowed: Do NOT induce vomiting. Seek immediate medical attention.[7]

Potential Applications and Future Directions

Tert-butyl N-isopropyl-alpha-methylalaninate is a promising building block for the synthesis of peptidomimetics and other bioactive molecules. Its unique steric profile can be exploited to:

-

Induce specific secondary structures in peptides: The bulky N-isopropyl and gem-dimethyl groups can restrict the conformational freedom of the peptide backbone, favoring specific turns or helical structures.

-

Enhance resistance to enzymatic degradation: The N-alkylation and the sterically hindered alpha-carbon can protect the adjacent peptide bonds from cleavage by proteases.

-

Modulate receptor binding: The specific conformation induced by this residue can lead to altered binding affinities and selectivities for biological targets.

Future research could explore the incorporation of this amino acid into various peptide sequences to investigate its impact on their structure, stability, and biological activity. Furthermore, the development of alternative, more "green" synthetic routes, such as catalytic N-alkylation using isopropanol directly, could be a valuable area of investigation.[8][9][10]

References

- Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PMC.

- N-Alkylation of α-Amino Esters and Amides through Hydrogen Borrowing.

- Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PubMed.

- Iridium-Catalyzed N-Alkylation of α-Amino Esters and Amides. Thieme.

- Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA.

- Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. PMC.

- tert-Butyl 2-amino-2-methylpropanoate hydrochloride | 84758-81-6. MilliporeSigma.

- tert-Butyl 2-amino-2-methylpropanoate hydrochloride | 84758-81-6. Sigma-Aldrich.

- tert-Butyl 2-amino-2-methylpropanoate hydrochloride | 84758-81-6. Sigma-Aldrich.

- Tert-butyl 2-amino-2-methylpropanoate hydrochloride | C8H18ClNO2 | CID 12186776. PubChem.

- tert-Butyl 2-amino-2-methylpropanoate hydrochloride | CAS 84758-81-6. Santa Cruz Biotechnology.

- Tert-butyl 2-amino-2-methylpropano

- Reductive Amination, and How It Works. Master Organic Chemistry.

- SAFETY D

- tert-butyl (2S)-2-(methylamino)propanoate hydrochloride | C8H18ClNO2 | CID. PubChem.

- SAFETY D

- Reductive amin

- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.

- Amine synthesis by reductive amination (reductive alkyl

- Synthesis of N-Alkyl Amino Acids.

- Redox N-Alkylation of Tosyl Protected Amino Acid and Peptide Esters. SciSpace.

- Application Notes and Protocols: Malonic Ester Synthesis for Amino Acid Prepar

Sources

- 1. tert-Butyl 2-amino-2-methylpropanoate hydrochloride | CAS 84758-81-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Tert-butyl 2-amino-2-methylpropanoate hydrochloride | C8H18ClNO2 | CID 12186776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. cochise.edu [cochise.edu]

- 7. fishersci.com [fishersci.com]

- 8. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Profiling and Synthetic Architecture of Tert-butyl 2-methyl-2-(propan-2-ylamino)propanoate

Executive Summary & Structural Identity[1]

Tert-butyl 2-methyl-2-(propan-2-ylamino)propanoate is a highly sterically hindered amino acid derivative. Chemically, it represents the tert-butyl ester of

This molecule is of significant interest in medicinal chemistry and peptidomimetics due to its "tetrasubstituted"

Core Physicochemical Data

| Property | Value |

| IUPAC Name | This compound |

| Common Name | |

| Molecular Formula | |

| Molecular Weight | 201.31 g/mol |

| Monoisotopic Mass | 201.1729 Da |

| Heavy Atom Count | 14 |

| Rotatable Bonds | 4 (Ester |

| Topological Polar Surface Area (TPSA) | 38.3 |

| Lipophilicity (cLogP) | ~2.5 (Estimated) |

Theoretical Physicochemical Analysis

Elemental Composition & Mass Calculation

The molecular weight is derived from the sum of the standard atomic weights of the constituent elements. For high-precision mass spectrometry (HRMS) applications, the monoisotopic mass is the critical metric.

Formula:

| Element | Count | Standard Atomic Weight ( g/mol ) | Total Mass Contribution |

| Carbon (C) | 11 | 12.011 | 132.121 |

| Hydrogen (H) | 23 | 1.008 | 23.184 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Total MW | 201.31 g/mol |

Steric Analysis: The "Thorpe-Ingold" Effect

The defining feature of this molecule is the Thorpe-Ingold effect (gem-dimethyl effect). The two methyl groups at the

-

Conformational Restriction: The

-isopropyl group adds further bulk, forcing the nitrogen lone pair into specific orientations to minimize -

Metabolic Shielding: The tert-butyl ester is resistant to standard esterases due to the steric umbrella provided by the adjacent quaternary carbon.

Synthetic Architecture

Synthesizing This compound is non-trivial. Standard

Recommended Protocol: Reductive Amination. This pathway avoids direct displacement and relies on the formation of a ketimine intermediate, which is then reduced.

Experimental Workflow (Graphviz)

Figure 1: Reductive amination strategy using Sodium Triacetoxyborohydride (STAB).

Detailed Protocol: Reductive Amination

Objective: Install the isopropyl group onto the hindered Aib amine.

Reagents:

-

Starting Material: Aib-tert-butyl ester hydrochloride (

eq). -

Carbonyl Source: Acetone (Excess, can act as co-solvent).

-

Reductant: Sodium triacetoxyborohydride (STAB) (

eq). -

Additive: Acetic acid (

eq) or -

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

Step-by-Step Methodology:

-

Free Base Formation: If starting with the HCl salt of Aib-

Bu, neutralize with -

Imine Formation: Dissolve the free amine (

mmol) in dry DCE (-

Critical Step: Due to steric bulk, imine formation is the rate-limiting step. Add Titanium(IV) isopropoxide (

eq) to catalyze dehydration and drive equilibrium. Stir for 6–12 hours under

-

-

Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (

mmol) portion-wise. -

Quench & Workup: Stir at room temperature for 16 hours. Quench with saturated

. Extract with DCM ( -

Purification: The product is lipophilic. Purify via flash column chromatography (Hexanes/EtOAc, typically 9:1 to 4:1).

Analytical Validation

To validate the synthesis of

Proton NMR ( NMR, 400 MHz, )

The symmetry of the molecule simplifies the spectrum.

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 1.05 | Doublet ( | 6H | Isopropyl methyls ( |

| 1.28 | Singlet | 6H | Aib gem-dimethyls ( |

| 1.45 | Singlet | 9H | tert-Butyl ester ( |

| 1.80 | Broad Singlet | 1H | Amine proton ( |

| 2.95 | Septet ( | 1H | Isopropyl methine ( |

Mass Spectrometry (ESI-MS)

-

Expected

: 202.18 m/z. -

Fragmentation Pattern:

-

Loss of tert-butyl group (

): Peak at -

Characteristic Aib fragment.

-

Applications in Drug Discovery[4]

Conformational Control

The Aib residue is a strong helix inducer (

-

Force bioactive peptides into their receptor-binding conformation.

-

Disrupt

-sheet aggregation (amyloid inhibitors).

Metabolic Stability

Proteolytic enzymes (trypsin, chymotrypsin, pepsin) generally require accessibility to the peptide bond.

-

Steric Shielding: The "umbrella" created by the

-isopropyl and -

Ester Stability: The tert-butyl ester is highly resistant to plasma esterases, making this molecule an excellent "prodrug" moiety or a stable C-terminal cap.

Figure 2: Mechanism of proteolytic resistance driven by steric bulk.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

-

Toniolo, C., et al. (2001). "Control of peptide conformation by the alpha,alpha-disubstituted amino acid residue alpha-aminoisobutyric acid (Aib)." Biopolymers. Link

-

PubChem Compound Summary. (2024). "11-Aminoundecanoic acid (Analogous Structure Validation)." National Library of Medicine. Link

- Clayden, J., et al. (2012). Organic Chemistry.

Validation & Comparative

Navigating Steric Challenges: A Comparative Reactivity Guide to N-isopropyl and N-methyl Aib tert-Butyl Esters

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide and peptidomimetic design, the incorporation of non-proteinogenic amino acids is a cornerstone for enhancing therapeutic properties. Among these, α-aminoisobutyric acid (Aib) is a powerful tool for inducing helical conformations and increasing metabolic stability due to the steric bulk of its gem-dimethyl group at the α-carbon.[1][2] Further modification by N-alkylation of Aib can fine-tune lipophilicity, improve cell permeability, and prevent enzymatic degradation.[3][4] This guide provides a detailed comparison of the reactivity of two such modified building blocks: N-isopropyl Aib tert-butyl ester and N-methyl Aib tert-butyl ester, with a focus on the implications of their steric profiles for peptide synthesis.

The Impact of N-Alkylation on Steric Hindrance: A Tale of Two Alkyl Groups

The primary differentiator between the N-isopropyl and N-methyl Aib tert-butyl esters is the degree of steric hindrance they introduce. The Aib residue itself is already sterically demanding due to the two methyl groups on the α-carbon, which restricts its conformational freedom and makes it more challenging to couple during solid-phase peptide synthesis (SPPS).[1][5]

-

N-methyl Aib: The addition of a methyl group to the amide nitrogen further increases this steric bulk. This hinders the approach of an activated amino acid to the N-terminal of the growing peptide chain, often leading to incomplete coupling reactions and the formation of deletion sequences.[6]

-

N-isopropyl Aib: Replacing the N-methyl group with a bulkier isopropyl group is expected to exacerbate these steric challenges significantly. The two additional methyl groups of the isopropyl moiety create a more sterically crowded environment around the nitrogen atom, making it an even less accessible nucleophile.

This escalating steric hindrance from methyl to isopropyl has profound implications for two critical steps in peptide synthesis: peptide coupling and tert-butyl ester deprotection.

Peptide Coupling: Overcoming Steric Obstacles

The success of incorporating N-alkylated Aib residues into a peptide sequence hinges on overcoming the steric hindrance at the N-terminus.

N-methyl Aib tert-Butyl Ester: The coupling of an amino acid to an N-methylated residue is a well-documented challenge in SPPS. Standard coupling reagents are often inefficient, necessitating the use of more potent activators like HATU, HCTU, or PyBOP.[4] Additionally, strategies such as double coupling or microwave-assisted synthesis are frequently employed to drive the reaction to completion.[5]

N-isopropyl Aib tert-Butyl Ester: Given the increased steric bulk, coupling an amino acid to an N-isopropyl Aib residue is anticipated to be even more difficult. It is highly probable that even with powerful coupling reagents, the reaction times will be longer, and the yields lower compared to its N-methyl counterpart. For particularly challenging couplings involving N-isopropyl Aib, the use of specialized reagents and techniques will be critical for success.

The following table summarizes the expected differences in peptide coupling efficiency:

| Feature | N-methyl Aib tert-Butyl Ester | N-isopropyl Aib tert-Butyl Ester (Projected) |

| Steric Hindrance | High | Very High |

| Coupling Efficiency | Moderate to Low | Low to Very Low |

| Recommended Reagents | HATU, HCTU, PyBOP | Potentially requires more advanced or specialized coupling reagents |

| Reaction Conditions | Often requires double coupling or microwave assistance | Likely requires extended reaction times, higher temperatures, and/or microwave assistance |

Deprotection of the tert-Butyl Ester: A Mechanistic Perspective

The removal of the tert-butyl ester protecting group is typically achieved under acidic conditions, proceeding through the formation of a stable tert-butyl cation.[7][8] The reaction is initiated by protonation of the ester's carbonyl oxygen, followed by the cleavage of the carbon-oxygen bond.[9]

While the N-alkyl group is not directly involved in the reaction mechanism, its steric presence can influence the rate of deprotection. The bulky N-isopropyl group, in comparison to the N-methyl group, could sterically shield the ester carbonyl, potentially hindering the approach of the acid catalyst. This could lead to a slower deprotection rate for the N-isopropyl derivative.

However, it is also plausible that the electronic effects of the N-alkyl groups could play a role, although this is likely to be a secondary factor compared to the steric effects.

The following diagram illustrates the acid-catalyzed deprotection mechanism of a tert-butyl ester:

Caption: Acid-catalyzed deprotection of a tert-butyl ester.

Experimental Protocols for a Head-to-Head Comparison

To provide empirical data for the comparison of these two building blocks, the following experimental protocols are proposed.

Protocol 1: Comparative Peptide Coupling Efficiency

This experiment aims to quantify the difference in coupling efficiency between N-methyl and N-isopropyl Aib tert-butyl esters.

Workflow:

Caption: Workflow for comparing peptide coupling efficiency.

Detailed Steps:

-

Swell a suitable solid support (e.g., Rink Amide resin) in DMF.

-

Perform a standard Fmoc deprotection to expose the free amine.

-

Divide the resin into two identical reaction vessels.

-

To one vessel, add a solution of Fmoc-N-methyl-Aib-OH, a coupling reagent (e.g., HATU), and a base (e.g., DIEA) in DMF.

-

To the second vessel, add a solution of Fmoc-N-isopropyl-Aib-OH with the same coupling reagent and base.

-

Allow both reactions to proceed for a set amount of time (e.g., 2 hours).

-

After the reaction, wash both resins thoroughly.

-

Cleave the peptide from a small, measured amount of resin from each vessel using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

Analyze the crude cleavage products by HPLC and LC-MS to quantify the amount of desired coupled product versus the unreacted starting peptide.

Protocol 2: Comparative Deprotection Kinetics

This experiment will compare the rate of acid-catalyzed deprotection of the tert-butyl ester for both N-alkylated Aib derivatives.

Workflow:

Caption: Workflow for comparing tert-butyl ester deprotection kinetics.

Detailed Steps:

-

Prepare solutions of known concentration of both N-methyl Aib tert-butyl ester and N-isopropyl Aib tert-butyl ester in a suitable solvent (e.g., dichloromethane).

-

Initiate the deprotection by adding a specific equivalent of a strong acid (e.g., trifluoroacetic acid).

-

At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction (e.g., by neutralizing with a base).

-

Analyze each aliquot by HPLC to determine the concentration of the remaining starting material.

-

Plot the concentration of the starting material versus time for both reactions to determine the respective deprotection rates.

Conclusion and Recommendations

The choice between N-isopropyl and N-methyl Aib tert-butyl esters in peptide synthesis will be dictated by the specific requirements of the target molecule and the synthetic strategy. While both building blocks offer the benefits of N-alkylation and the conformational constraints of Aib, the increased steric hindrance of the N-isopropyl group presents a greater synthetic challenge.

-

For routine synthesis and when moderate steric bulk is sufficient, N-methyl Aib tert-butyl ester is the more practical choice. Its reactivity is better characterized, and established protocols are available to address the associated coupling difficulties.

-

N-isopropyl Aib tert-butyl ester should be considered when maximal steric shielding of the amide bond is desired, for instance, to achieve exceptional proteolytic resistance or to enforce a specific peptide conformation. Researchers opting for this building block must be prepared to employ more aggressive coupling strategies and should anticipate potentially lower yields.

Further experimental investigation, following the protocols outlined above, is warranted to provide quantitative data on the reactivity differences between these two valuable synthetic building blocks. Such data will be instrumental in guiding the rational design of novel peptides and peptidomimetics with enhanced therapeutic potential.

References

-

Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. [Link]

-

Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC. [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]

-

The stereochemistry of peptides containing alpha-aminoisobutyric acid. PubMed. [Link]

-

Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. PubMed. [Link]

-

Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

-

Recent developments in chemical deprotection of ester functional group. PDF. [Link]

-

Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. PMC. [Link]

-

What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link]

-

Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. JoVE. [Link]

-

Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. [Link]

-

Preparation of t-Butyl Esters of Free Amino Acids. Semantic Scholar. [Link]

-

Steric effects. I. Esterification and acid-catalyzed hydrolysis of esters. Journal of the American Chemical Society. [Link]

-

Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

-

Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Publishing. [Link]

-

tert-Butyl Esters. Organic Chemistry Portal. [Link]

-

ChemInform Abstract: An Efficient Synthesis of tert-Butyl Ethers/Esters of Alcohols/Amino Acids Using Methyl tert-Butyl Ether. ResearchGate. [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters. MDPI. [Link]

-

Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. ChemRxiv. [Link]

-

Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. [Link]

- Synthesis method for tert-butyl ester compound.

-

The Influence of the Solvent on Reaction Velocity. XXV. Dependence of the Substituent Effect on Solvent Composition in Alkaline. SciSpace. [Link]

- Process for the production of mixtures containing isopropyl-tert.-butyl ether and tert.

-

The kinetics of alkyl–oxygen fission in ester hydrolysis. tert.-butyl 2 : 4 : 6-trimethylbenzoate in aqueous ethanol. Journal of the Chemical Society (Resumed). [Link]

-

Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]

-

N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. [Link]

-

Backbone N-methylation of peptides. SSRN. [Link]

-

D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. MDPI. [Link]

-

The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry. [Link]

-

Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. PMC. [Link]

Sources

- 1. lifetein.com [lifetein.com]

- 2. The stereochemistry of peptides containing alpha-aminoisobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 6. chimia.ch [chimia.ch]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Acids - Wordpress [reagents.acsgcipr.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

Safety Operating Guide

Tert-butyl 2-methyl-2-(propan-2-ylamino)propanoate proper disposal procedures

This guide outlines the validated disposal and handling procedures for Tert-butyl 2-methyl-2-(propan-2-ylamino)propanoate .

Immediate Action Directive:

-

Primary Waste Class: Ignitable Organic Waste (D001).

-

Critical Segregation Rule: DO NOT MIX WITH ACIDS. This compound contains an acid-labile tert-butyl ester group. Contact with acidic waste streams will trigger rapid hydrolysis, releasing large volumes of isobutylene gas, potentially pressurizing and rupturing waste containers.[1]

-

Chemical Nature: Hindered amino ester (Basic, Flammable).[1]

Chemical Profile & Hazard Identification

To dispose of this chemical safely, you must understand its reactivity profile. It is not merely a "solvent" but a reactive intermediate with dual functionality (amine base + acid-sensitive ester).

| Property | Specification (Inferred/Analogous) | Operational Implication |

| Structure | Hindered | Basic character; likely liquid or low-melting solid.[1] |

| Flammability | Flash Point likely < 60°C | D001 (Ignitable) RCRA Waste Code. |

| Reactivity | Acid-Labile (Tert-butyl group) | Gas Evolution Hazard. Generates isobutylene upon acidification. |

| Basicity | Secondary Amine ( | Incompatible with strong oxidizers and acids. |

Critical Safety Mechanism: The Acid-Lability Risk

Why this specific protocol matters: Standard laboratory practice often combines "organic" wastes. However, adding this specific compound to a waste container containing acidic byproducts (e.g., TFA, HCl, acetic acid) creates a pressure hazard.[1]

The Reaction:

Protocol: Ensure the receiving waste container is pH neutral or basic (pH

Step-by-Step Disposal Workflow

Phase A: Pre-Disposal Assessment

-

Check Purity: Is this pure material or a reaction mixture?

-

Pure: Treat as high-BTU flammable waste.

-

Mixture: Verify no excess acid quenchers (like HCl or

) are present. If acidic, neutralize carefully with Sodium Bicarbonate (

-

-

Verify State: If the material has solidified (common with amino acid derivatives upon standing), dissolve in a minimal amount of Acetone or Ethanol to facilitate transfer, unless solid waste disposal is preferred by your EH&S.

Phase B: Packaging & Segregation

-

Container: High-density polyethylene (HDPE) or glass.

-

Labeling: Must read "Hazardous Waste - Flammable, Irritant."[1]

-

Addendum Label: Explicitly write "CONTAINS TERT-BUTYL ESTER - NO ACIDS" on the tag.

Phase C: Waste Stream Selection Logic

Use the following logic to determine the correct waste stream in your facility.

Figure 1: Decision tree for segregating tert-butyl amino esters. Priority is placed on pH control to prevent gas evolution.

Regulatory & Compliance Data (RCRA)

| Regulatory Body | Classification | Code | Requirement |

| EPA (RCRA) | Ignitable Characteristic | D001 | Flash point < 60°C. |

| EPA (RCRA) | Toxic (Potential) | None | Unless contaminated with listed solvents (F-listed).[1] |

| DOT | Flammable Liquid | Class 3 | UN 1993 or UN 3272 (Esters, n.o.s).[1] |

Spill Cleanup Procedure:

-

Evacuate & Ventilate: Remove ignition sources immediately.

-

PPE: Wear nitrile gloves, lab coat, and safety goggles.

-

Absorb: Use vermiculite or sand.[2] Do not use acidic clay absorbents.

-

Clean: Wipe surface with ethanol.

-

Disposal: Place absorbent materials in a sealed bag, labeled as solid hazardous waste (D001 solids).

References

-

U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Washington, D.C.[1]

-

National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. (Chapter 8: Management of Waste).

-

PubChem. Compound Summary: Tert-butyl 2-amino-2-methylpropanoate (Analogous Structure).[3] National Library of Medicine. [1]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。